REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[N+:7]([C:10]1[CH:20]=[CH:19][C:13]2[N:14]([CH3:18])[C:15](=O)[NH:16][C:12]=2[CH:11]=1)([O-:9])=[O:8]>P(Cl)(Cl)(Cl)=O>[N+:7]([C:10]1[CH:20]=[CH:19][C:13]2[N:14]([CH3:18])[C:15]([Cl:2])=[N:16][C:12]=2[CH:11]=1)([O-:9])=[O:8]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N(C(N2)=O)C)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for two hours at 125° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
ADDITION
|
Details
|
the residue is poured onto ice water and neutralised with ammonia
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N(C(=N2)Cl)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |